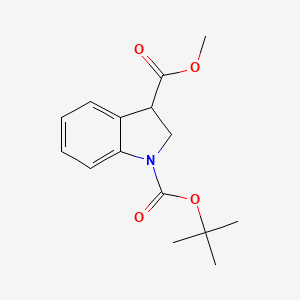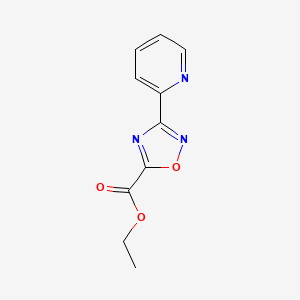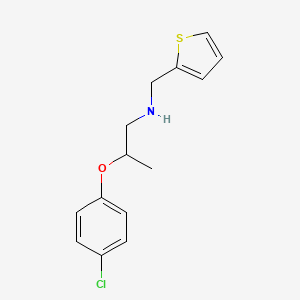![molecular formula C10H14N2O3 B1389390 2-[(3-Methoxypropyl)amino]nicotinic acid CAS No. 1152596-93-4](/img/structure/B1389390.png)
2-[(3-Methoxypropyl)amino]nicotinic acid
Vue d'ensemble
Description
2-[(3-Methoxypropyl)amino]nicotinic acid is a chemical compound with the molecular formula C10H14N2O3 It is a derivative of nicotinic acid, where the amino group is substituted with a 3-methoxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Methoxypropyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted nicotinic acid derivatives.
Applications De Recherche Scientifique
2-[(3-Methoxypropyl)amino]nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(3-Methoxypropyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Nicotinic acid: The parent compound, known for its role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+).
3-Methoxypropylamine: A related compound used in the synthesis of various derivatives.
2-Aminonicotinic acid: Another derivative of nicotinic acid with different substituents.
Uniqueness: 2-[(3-Methoxypropyl)amino]nicotinic acid is unique due to the presence of the 3-methoxypropyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
2-(3-methoxypropylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-7-3-6-12-9-8(10(13)14)4-2-5-11-9/h2,4-5H,3,6-7H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOZIGQMLPDPSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline](/img/structure/B1389316.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline](/img/structure/B1389319.png)
![N-[3-(2-Phenoxyethoxy)benzyl]-2-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389320.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]-1-phenyl-1-ethanamine](/img/structure/B1389321.png)
![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389322.png)
![N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389323.png)
![N-(3-Chloro-4-methoxyphenyl)-N-[2-(2-methylphenoxy)butyl]amine](/img/structure/B1389324.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-4-propoxyaniline](/img/structure/B1389326.png)
![N-[2-(2-Chlorophenoxy)propyl]-2,4-dimethylaniline](/img/structure/B1389330.png)
